Cembrene A α‑Glucosidase Inhibition vs. Acarbose: Selective Enzyme Targeting with 2755‑Fold Lower Potency but Distinct Chemical Scaffold
Cembrene A (neocembrene) inhibits α‑glucosidase with an IC₅₀ of 30.31 μM . In comparison, the clinically used α‑glucosidase inhibitor acarbose exhibits an IC₅₀ of 11 nM (0.011 μM) . While acarbose is approximately 2755‑fold more potent, cembrene A represents a structurally distinct macrocyclic diterpene scaffold that may serve as a chemical biology tool for probing alternative binding modes or developing non‑carbohydrate‑based α‑glucosidase inhibitors. The compound displays no cytotoxicity toward human normal hepatocyte LO2 cells (IC₅₀ > 100 μM) [1], indicating a favorable selectivity window for metabolic disease research.
| Evidence Dimension | α‑Glucosidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 30.31 μM |
| Comparator Or Baseline | Acarbose: 11 nM (0.011 μM) |
| Quantified Difference | 2755‑fold higher IC₅₀ (lower potency) for cembrene A |
| Conditions | In vitro enzyme inhibition assay using α‑glucosidase; exact assay conditions as reported by the respective suppliers |
Why This Matters
Cembrene A provides a non‑carbohydrate macrocyclic scaffold for α‑glucosidase inhibition with negligible hepatocyte cytotoxicity, enabling chemical biology studies where acarbose‑like potency is not required or where scaffold‑dependent off‑target effects must be avoided.
- [1] InvivoChem. (+)-Cembrene A Product Datasheet. CAS: 72691-72-6. View Source
